molecular formula C9H8FIO3 B14772564 3-Ethoxy-2-fluoro-6-iodobenzoic acid

3-Ethoxy-2-fluoro-6-iodobenzoic acid

Cat. No.: B14772564
M. Wt: 310.06 g/mol
InChI Key: RXXOZSZVVMFPEO-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluoro-6-iodobenzoic acid is an organic compound with the molecular formula C9H8FIO3 and a molecular weight of 310.06 g/mol It is characterized by the presence of ethoxy, fluoro, and iodo substituents on a benzoic acid core

Preparation Methods

The synthesis of 3-Ethoxy-2-fluoro-6-iodobenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic fluorination of a suitable precursor, such as 2-amino-6-fluorobenzoic acid . The reaction conditions typically involve the use of reagents like Kriptofix 2.2.2 in acetonitrile and potassium carbonate in water . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-Ethoxy-2-fluoro-6-iodobenzoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Ethoxy-2-fluoro-6-iodobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-fluoro-6-iodobenzoic acid is primarily related to its ability to undergo substitution reactions. The presence of the iodo group makes it a good leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

3-Ethoxy-2-fluoro-6-iodobenzoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of substituents in this compound, which can influence its reactivity and applications.

Properties

Molecular Formula

C9H8FIO3

Molecular Weight

310.06 g/mol

IUPAC Name

3-ethoxy-2-fluoro-6-iodobenzoic acid

InChI

InChI=1S/C9H8FIO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

RXXOZSZVVMFPEO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)I)C(=O)O)F

Origin of Product

United States

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